2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
2-methoxy-4-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-21-12-14(9-10-19(21)26)17-13-18-15-6-2-3-8-20(15)28-22(25(18)24-17)16-7-4-5-11-23-16/h2-12,18,22,26H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYFORYVFWMUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been found to exhibit diverse biological activities.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability.
Biological Activity
2-Methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of heterocyclic structures, including a pyrazolo[1,5-c][1,3]oxazine core and a phenolic group, making it of interest in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is , and its structural representation includes various functional groups that contribute to its biological activity. The presence of the pyridine ring and the oxazine structure enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 899973-77-4 |
| Synthesis Method | Multi-step organic synthesis |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. These interactions can lead to modulation of critical biological pathways, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Binding : It can bind to receptors that regulate apoptosis (programmed cell death), thereby influencing cancer treatment outcomes.
Biological Activity Studies
Recent studies have evaluated the anticancer properties of this compound through various in vitro assays. For instance:
- Anticancer Activity : A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and CaCO-2 (colon cancer) cells. The mechanism involved induction of cell cycle arrest at the G2/M phase and promotion of apoptosis .
- Molecular Docking Studies : Docking simulations indicated favorable binding affinities between the compound and key targets such as TrKA enzyme, suggesting potential therapeutic applications in cancer treatment .
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures:
- Study on Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines : This research found that certain derivatives exhibited broad-spectrum anticancer activity and were able to induce apoptosis in cancer cells .
- Evaluation of Anti-inflammatory Properties : In addition to anticancer effects, compounds related to this structure have shown anti-inflammatory activities by inhibiting COX enzymes .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation. The compound exhibits competitive inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
Mechanism of Action
The mechanism involves the modulation of pathways related to prostaglandin synthesis through COX inhibition. This action can potentially reduce inflammation and provide therapeutic benefits in inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disc diffusion methods, revealing promising results that suggest potential applications in treating infections .
Antioxidant Activity
In addition to its anti-inflammatory and antimicrobial properties, the compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was evaluated using standard assays such as DPPH radical scavenging and superoxide radical scavenging.
Applications in Drug Development
Given its diverse biological activities, 2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is being investigated for potential applications in drug development. Its unique structural features make it a candidate for further exploration in the development of new therapeutic agents targeting inflammation, infection, and oxidative stress.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazin core?
- Methodological Answer : The core can be synthesized via cyclization reactions. For example, substituted pyrazole intermediates undergo cyclization using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in the synthesis of related oxadiazoles and pyrazolo-oxazine derivatives . Hydrazine hydrate in ethanol under reflux is another viable route, particularly for introducing pyridinyl substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) in intermediates .
- NMR : Key for resolving aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). For example, the methoxy group in similar structures appears as a singlet integrating for 3H .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
Q. How can researchers optimize the purity of intermediates during synthesis?
- Methodological Answer : Recrystallization using solvent mixtures (e.g., DMF:EtOH 1:1) effectively purifies heterocyclic intermediates, as shown in the synthesis of pyrazoline derivatives . Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating polar byproducts .
Advanced Research Questions
Q. How do substituents on the pyridine or methoxyphenyl rings influence reaction efficiency and bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce yields due to steric hindrance, while electron-donating groups (e.g., methoxy) improve cyclization efficiency by stabilizing transition states. For example, 4-nitrophenyl-substituted analogs show <80% yields compared to unsubstituted derivatives (85–90%) . Computational modeling (DFT) can predict substituent effects on reaction pathways .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping proton signals in diastereomeric mixtures, particularly in dihydro-oxazine systems .
- X-ray Crystallography : Definitive structural confirmation is critical. For instance, X-ray analysis of a related pyridinyl-benzimidazole resolved ambiguities in tautomeric forms .
Q. How can researchers evaluate the compound’s bioactivity in vitro?
- Methodological Answer :
- Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria, referencing pyrazole derivatives with MIC values of 12.5–50 µg/mL .
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values) are applicable, as demonstrated for phenolic pyrazolines .
- Experimental Design : Randomized block designs with split-split plots (e.g., varying substituents, concentrations) ensure statistical robustness .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
